REACTION_CXSMILES
|
C([O:8][C:9]1[CH:10]=[CH:11][CH:12]=[C:13]2[C:18]=1[N:17]=[C:16]([NH:19][C:20]1[CH:25]=[CH:24][C:23]([O:26][CH2:27][C:28]3([CH3:32])[CH2:31][O:30][CH2:29]3)=[CH:22][C:21]=1[N+:33]([O-])=O)[CH:15]=[CH:14]2)C1C=CC=CC=1.[CH2:36](N(CC)CC)C.C(O)=O.C(O)(=O)C.C(N)=N>[OH-].[OH-].[Pd+2].C(O)C>[CH3:32][C:28]1([CH2:27][O:26][C:23]2[CH:24]=[CH:25][C:20]3[N:19]([C:16]4[CH:15]=[CH:14][C:13]5[C:18](=[C:9]([OH:8])[CH:10]=[CH:11][CH:12]=5)[N:17]=4)[CH:36]=[N:33][C:21]=3[CH:22]=2)[CH2:31][O:30][CH2:29]1 |f:3.4,5.6.7|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC=1C=CC=C2C=CC(=NC12)NC1=C(C=C(C=C1)OCC1(COC1)C)[N+](=O)[O-]
|
Name
|
|
Quantity
|
7.8 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
500 mg
|
Type
|
catalyst
|
Smiles
|
[OH-].[OH-].[Pd+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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C(C)O
|
Name
|
|
Quantity
|
2.2 mL
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O.C(=N)N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solution was deoxygenated
|
Type
|
CUSTOM
|
Details
|
reached 50° C.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was then heated at 55° C. for 15–25 hours
|
Type
|
CUSTOM
|
Details
|
After nitro group reduction and benzyl group removal
|
Type
|
TEMPERATURE
|
Details
|
the reaction was cooled to 40° C.
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of Celite
|
Type
|
WASH
|
Details
|
The flask and the filter cake were washed once with ethanol (2.5 volumes)
|
Type
|
ADDITION
|
Details
|
The filtrate was then charged to another 100 mL round bottom flask
|
Type
|
TEMPERATURE
|
Details
|
the reaction was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for ˜8 hours
|
Duration
|
8 h
|
Type
|
CUSTOM
|
Details
|
At reaction completion
|
Type
|
TEMPERATURE
|
Details
|
the reaction was cooled to 20–25° C.
|
Type
|
WAIT
|
Details
|
to granulate for 10–20 hours
|
Type
|
CUSTOM
|
Details
|
The solids were isolated by filtration
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 40° C. with a slight nitrogen
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(COC1)COC1=CC2=C(N(C=N2)C2=NC3=C(C=CC=C3C=C2)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.14 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |